3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a furan ring and an amino group, making it a member of the furan derivatives class. Furan derivatives are notable for their diverse biological and pharmacological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is , with a molecular weight of approximately 153.18 g/mol.
The synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular structure of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol features a five-membered furan ring fused with a propanol chain that includes an amino group. The structural representation can be summarized as follows:
The presence of both an amino group and a hydroxyl group contributes to its reactivity and solubility properties, making it a versatile compound in organic synthesis.
3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired product and reagents used. For example, oxidation may yield compounds like furan-2-carboxylic acid, while reduction could produce 3-amino-1-(furan-2-yl)-butanol.
The mechanism of action for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is primarily related to its interaction with biological targets. Compounds containing furan rings often exhibit significant biological activity due to their ability to interact with enzymes and receptors involved in various biochemical pathways.
Studies have indicated that similar furan-based compounds can inhibit enzymes such as glycogen synthase kinase 3 (GSK3), which is implicated in diseases like Alzheimer's disease and diabetes . The specific interactions and effects of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol on these pathways warrant further investigation.
The physical properties of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 153.18 g/mol |
Appearance | Typically a colorless liquid or solid |
Solubility | Soluble in water |
The chemical properties are influenced by its functional groups:
3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol has potential applications in several fields:
Asymmetric bioreduction represents a powerful strategy for constructing the chiral center in 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol with high enantiopurity. This approach typically employs ketone precursors such as 1-(furan-2-yl)propan-1-one, which undergo enzymatic reduction to yield the corresponding chiral alcohol. The stereochemical outcome is rigorously controlled by the biocatalyst's active site geometry, with certain enzymes preferentially generating the (R)-enantiomer through prochiral face discrimination during NAD(P)H-dependent hydride transfer. Key parameters influencing enantioselectivity include:
Table 1: Enantioselectivity in Bioreduction of 1-(Furan-2-yl)propan-1-one
Biocatalyst | Enantiomeric Excess (% ee) | Configuration | Productivity (g·L⁻¹·d⁻¹) |
---|---|---|---|
Lactobacillus paracasei | 99.2 | (R)- | 85.6 |
Rhodococcus erythropolis | 92.5 | (S)- | 72.3 |
Saccharomyces cerevisiae | 84.7 | (R)- | 68.1 |
Commercial KRED-101 | 98.7 | (S)- | 91.2 |
Post-reduction, the amino group is introduced via regioselective amination strategies, preserving the established stereochemistry through mild coupling conditions that avoid racemization [3] [9].
Lactobacillus paracasei whole-cell biocatalysts provide integrated metabolic machinery for concurrent ketone reduction and cofactor regeneration. This microorganism expresses constitutive NADPH-dependent alcohol dehydrogenases that efficiently reduce furan-containing ketones without exogenous cofactor supplementation. Critical process optimizations include:
The chemoenzymatic cascade proceeds through an in situ imine formation between the enzymatically generated alcohol and ammonia donors, followed by stereoretentive borohydride reduction. This integrated approach achieves overall yields of 82-86% with enantiomeric ratios exceeding 98:2, significantly outperforming stepwise chemical syntheses [3] [9].
Direct amination bypasses intermediate isolation through tandem transformations that install the amino group directly onto furan-alcohol precursors. Two predominant methodologies have been developed:
Reductive Amination: This one-pot protocol combines 1-(furan-2-yl)-2-methylpropan-1-one with ammonia or primary amines under hydrogenation conditions. Ruthenium nanoparticles supported on niobium pentoxide (Ru/Nb₂O₅) demonstrate exceptional catalytic efficiency, achieving 94% conversion and 91% selectivity toward the target amino alcohol at 80°C and 20 bar H₂. The reaction proceeds via:
Nucleophilic Substitution: Epoxide ring-opening represents the most efficient pathway, where glycidyl furan derivatives undergo aminolysis with ammonia in supercritical water (400°C, 25 MPa). This method achieves near-quantitative conversion in <30 minutes with 88% isolated yield. Alternatively, halogenated precursors (e.g., 1-(furan-2-yl)-3-chloro-2-methylpropan-1-ol) react with sodium azide followed by Staudinger reduction, providing the amino alcohol in 75% yield over two steps [3] [9].
Table 2: Comparison of Direct Amination Methodologies
Method | Starting Material | Conditions | Catalyst/Reagent | Yield (%) |
---|---|---|---|---|
Reductive Amination | 1-(Furan-2-yl)propan-1-one | H₂ (20 bar), 80°C, 12 h | Ru/Nb₂O₅ | 91 |
Epoxide Aminolysis | 2-Methyl-3-(furan-2-yl)oxirane | NH₃, H₂O (sc), 400°C, 0.5 h | None | 88 |
Azide Displacement | 1-(Furan-2-yl)-3-chloro-2-methylpropan-1-ol | NaN₃ then PPh₃/H₂O | None | 75* |
*Overall yield for two-step sequence
Conventional synthetic sequences employ 3-4 step transformations with protective group strategies to prevent unwanted side reactions. Two optimized routes are:
Route A (Carboxylate Intermediate Pathway):
Route B (Epoxide Pathway):
Table 3: Multistep Synthesis Performance Metrics
Synthetic Route | Total Steps | Overall Yield (%) | Key Advantage | Major Limitation |
---|---|---|---|---|
Carboxylate | 4 | 41* | High purity (>98%) | Toxic bromide intermediate |
Epoxide | 3 | 44* | No protective groups required | Diastereomer separation needed |
*Calculated from isolated yields
The carboxylate route provides superior control over stereochemistry when employing chiral auxiliaries during the condensation step, while the epoxide pathway offers atom economy advantages but requires careful optimization of the epoxidation selectivity to minimize diol byproducts [3] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7